molecular formula C9H13NO B2469083 (S)-2-Amino-2-(p-tolyl)ethanol CAS No. 327183-90-4

(S)-2-Amino-2-(p-tolyl)ethanol

Cat. No.: B2469083
CAS No.: 327183-90-4
M. Wt: 151.209
InChI Key: JTEURNIHEPFUIJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(p-tolyl)ethanol is a chiral amino alcohol with the molecular formula C9H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, which is also bonded to a p-tolyl group (a benzene ring substituted with a methyl group)

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Amino-2-(p-tolyl)ethanol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and enantiomeric purity. This may include the use of specific catalysts, temperature control, and reaction time adjustments.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce different amino alcohol derivatives.

Scientific Research Applications

(S)-2-Amino-2-(p-tolyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(p-tolyl)ethanol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The chiral nature of the compound allows it to interact selectively with chiral environments in biological systems, leading to specific effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the p-tolyl group, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in research and industry.

Properties

IUPAC Name

(2S)-2-amino-2-(4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEURNIHEPFUIJ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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